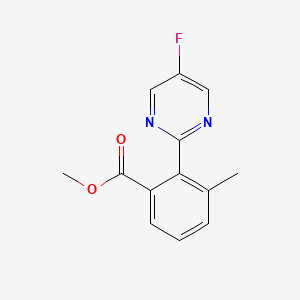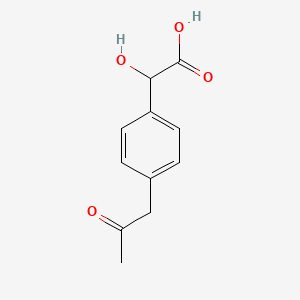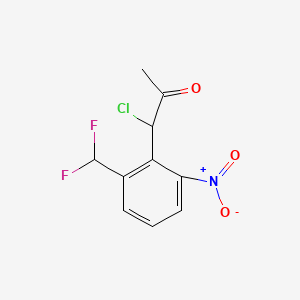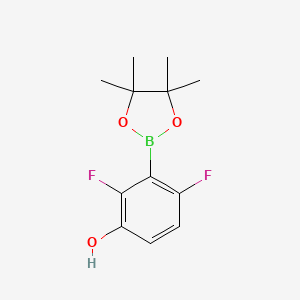
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a methylbenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate typically involves the reaction of 5-fluoropyrimidine with 3-methylbenzoic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of 3-methyl-5-fluoropyrimidine-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel agrochemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction disrupts cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(5-fluoropyrimidin-2-yl)acetate
- Methyl 2-(5-fluoropyrimidin-2-yl)propanoate
- Methyl 2-(5-fluoropyrimidin-2-yl)butanoate
Uniqueness
Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate stands out due to its unique combination of a fluoropyrimidine moiety and a methylbenzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C13H11FN2O2 |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-3-5-10(13(17)18-2)11(8)12-15-6-9(14)7-16-12/h3-7H,1-2H3 |
InChI-Schlüssel |
ZTYQOUFNHUKJOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C2=NC=C(C=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)







![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)



![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)

